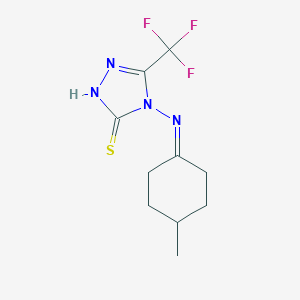![molecular formula C15H18N2O4 B255093 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B255093.png)
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid, also known as MMBO, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. MMBO belongs to the family of chalcones, which are organic compounds that are commonly found in plants and have been shown to exhibit various biological activities.
作用機序
The mechanism of action of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate cell signaling pathways. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to inhibit the activity of nuclear factor-kappa B, a transcription factor that is involved in the regulation of inflammatory cytokines.
Biochemical and Physiological Effects:
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to exhibit various biochemical and physiological effects. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to inhibit the production of inflammatory cytokines, which can lead to a reduction in inflammation.
実験室実験の利点と制限
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has several advantages for lab experiments, including its stability and solubility in various solvents. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has some limitations, including its potential toxicity and lack of specificity for certain enzymes and signaling pathways.
将来の方向性
There are several future directions for research on 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid. One area of research is the development of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid derivatives with increased specificity for certain enzymes and signaling pathways. Another area of research is the investigation of the potential use of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid in combination with other chemotherapeutic agents or immunotherapies. Additionally, the potential use of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid in the treatment of viral infections and inflammatory diseases warrants further investigation.
合成法
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid can be synthesized using a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-morpholinylaniline and 3-methyl-4-benzoylbutyric acid in the presence of a base catalyst, such as sodium hydroxide. The Knoevenagel condensation reaction involves the condensation of 4-morpholinylaniline and 3-methyl-4-benzaldehyde in the presence of a base catalyst, such as piperidine. Both methods result in the formation of 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been extensively studied in scientific research due to its potential therapeutic applications. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been studied for its potential as a chemotherapeutic agent in various types of cancer, including breast cancer, lung cancer, and prostate cancer. 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has also been shown to inhibit the replication of various viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, 3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
特性
製品名 |
3-Methyl-4-[4-(4-morpholinyl)anilino]-4-oxo-2-butenoic acid |
|---|---|
分子式 |
C15H18N2O4 |
分子量 |
290.31 g/mol |
IUPAC名 |
(E)-3-methyl-4-(4-morpholin-4-ylanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-11(10-14(18)19)15(20)16-12-2-4-13(5-3-12)17-6-8-21-9-7-17/h2-5,10H,6-9H2,1H3,(H,16,20)(H,18,19)/b11-10+ |
InChIキー |
PJAZHUMYCLUITN-ZHACJKMWSA-N |
異性体SMILES |
C/C(=C\C(=O)O)/C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
正規SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![Ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255024.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)

![(4Z)-4-[[(3-butyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]-2-methoxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B255028.png)



![4-(9H-fluoren-9-yl)-N-[(Z)-indol-3-ylidenemethyl]piperazin-1-amine](/img/structure/B255038.png)
![2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N'-[(Z)-indol-3-ylidenemethyl]acetohydrazide](/img/structure/B255040.png)